molecular formula C10H16BrNO3 B11762717 Tert-butyl 4-bromo-3-oxopiperidine-1-carboxylate CAS No. 784139-99-7

Tert-butyl 4-bromo-3-oxopiperidine-1-carboxylate

Cat. No.: B11762717
CAS No.: 784139-99-7
M. Wt: 278.14 g/mol
InChI Key: YNTCBFZLMKHWKH-UHFFFAOYSA-N
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Description

Tert-butyl 4-bromo-3-oxopiperidine-1-carboxylate is an organic compound with the molecular formula C10H16BrNO3. It is a piperidine derivative, which is a class of compounds known for their diverse applications in medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 4-bromo-3-oxopiperidine-1-carboxylate can be synthesized through the bromination of tert-butyl 4-oxopiperidine-1-carboxylate. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-bromo-3-oxopiperidine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted piperidines, alcohols, and oxidized derivatives, which are valuable intermediates in organic synthesis .

Scientific Research Applications

Tert-butyl 4-bromo-3-oxopiperidine-1-carboxylate is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of tert-butyl 4-bromo-3-oxopiperidine-1-carboxylate involves its interaction with various molecular targets. The bromine atom and the carbonyl group are key functional groups that participate in chemical reactions, leading to the formation of bioactive compounds. These compounds can interact with enzymes, receptors, and other biological molecules, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-bromo-3-oxopiperidine-1-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and allows for the synthesis of a wide range of derivatives. This makes it a valuable intermediate in organic synthesis and pharmaceutical development .

Properties

IUPAC Name

tert-butyl 4-bromo-3-oxopiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BrNO3/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNTCBFZLMKHWKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(=O)C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601204229
Record name 1,1-Dimethylethyl 4-bromo-3-oxo-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601204229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

784139-99-7
Record name 1,1-Dimethylethyl 4-bromo-3-oxo-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=784139-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-bromo-3-oxo-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601204229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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